molecular formula C9H11NO2 B1588713 (3S,4S)-4-Aminochroman-3-OL CAS No. 58810-67-6

(3S,4S)-4-Aminochroman-3-OL

Cat. No. B1588713
CAS RN: 58810-67-6
M. Wt: 165.19 g/mol
InChI Key: JVPRWKWUBCZNJO-APPZFPTMSA-N
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Description

(3S,4S)-4-Aminochroman-3-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a chiral amino alcohol that contains a chroman ring system. It is also known by other names, including 4-Amino-3-hydroxy-2,2-dimethylchromane and 3-Hydroxy-4-amino-2,2-dimethylchromane.

Scientific Research Applications

1. β-Adrenergic Blocking Agents

(3S,4S)-4-Aminochroman-3-OL and its derivatives, specifically cis- and trans-4-Aminochroman-3-ols, have been studied for their potential as β-adrenergic blocking agents. These compounds have been synthesized and analyzed, with their configurations established through stereospecific reactions and proton N.M.R. spectra analysis (Lap, Williams, Lim, & Jones, 1979).

2. Synthesis of Chroman-2-ones and α-Amino Acids

A study by Chandrasekhar et al. (2017) developed a method for the synthesis of chroman-2-ones and α-amino acids, which are significant due to their biological activities. This involved the treatment of phenols with Erlenmeyer-Plochl (Z)-azlactones and AlCl3, yielding cis-3-aminochroman-2-ones. These compounds are important for generating 3,4-disubstituted chroman-2-ones and β,β-diarylalanine derivatives with high stereoselectivity (Chandrasekhar, Tsay, Pradhan, & Hwu, 2017).

3. HIV Protease Inhibitors

Enantiomerically pure isomers of 4‐Aminochroman‐3‐ol, specifically used as precursors in the synthesis of novel HIV second-generation protease inhibitors, have been prepared using a lipase-catalyzed kinetic acylation. This process showed excellent enantioselectivities with the use of biocatalysts like Pseudomonas cepacea and Candida antarctica B lipases (Recuero, Gonzalo, Brieva, & Gotor, 2006).

4. Enantiomerically Pure 3-Aryloxy-2-hydroxypropanoic Acids

The synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, as intermediates in the production of 4-aminochroman-3-ols, has been achieved. This involved the oxidation of (R)-3-chloropropane-1,2-diol and subsequent reactions with sodium phenoxide, highlighting the potential of these compounds in synthesizing nonracemic 4-aminochroman-3-ols (Bredikhina, Pashagin, Kurenkov, & Bredikhin, 2014).

5. Fluorescent Sensor for Aluminum Ion Detection

6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, a derivative of 4-Aminochroman-3-OL, has been used as a fluorescent sensor for selective recognition of aluminum ion, demonstrating "OFF-ON type" mode in the presence of Al3+ ion. This sensor has applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

properties

IUPAC Name

(3S,4S)-4-amino-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-4,7,9,11H,5,10H2/t7-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPRWKWUBCZNJO-APPZFPTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C2O1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433099
Record name 4(S)-Aminochroman-3(S)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-Aminochroman-3-OL

CAS RN

58810-67-6
Record name 4(S)-Aminochroman-3(S)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L DiMichele, SA King, AW Douglas, IC Lennon… - Tetrahedron: Asymmetry, 2003
Number of citations: 0

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